[(E)-2-methylpropylideneamino]thiourea
Overview
Description
[(E)-2-methylpropylideneamino]thiourea is a chemical compound that falls within the broader class of thiourea derivatives. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two amine groups. These compounds are known for their versatile applications in organic synthesis, medicinal chemistry, and as chiral solvating agents (CSAs) for enantiodiscrimination in NMR spectroscopy .
Synthesis Analysis
The synthesis of thiourea derivatives can involve various starting materials and catalysts. For instance, the reaction of thiourea with 1-phenylpropane-1,2-dione in the presence of acid leads to the formation of complex compounds such as 4,4′-methylenebis(5-phenyl-4-imidazoline-2-thione) . Another example is the synthesis of 2-aminothiazoles from methyl ketones/unsaturated methyl ketones and thiourea using I2/CuO as a catalyst, which yields E-isomers of the target molecules . These methods highlight the reactivity of thiourea and its derivatives in forming heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of thiourea derivatives can be elucidated using techniques such as NMR, HRMS, IR spectroscopy, and X-ray crystallography. For example, the crystal structure of N-(4-methylbenzamido)-N′-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea has been determined, revealing intra- and intermolecular hydrogen bonds and C–H··· interactions that stabilize the crystal structure . Similarly, the target compounds in the synthesis of 2-aminothiazoles were characterized and further confirmed by X-ray crystallographic analysis .
Chemical Reactions Analysis
Thiourea derivatives participate in various chemical reactions, often acting as nucleophiles due to the presence of the thiocarbonyl group. The acid-catalyzed reaction of thiourea with ketones is an example of such reactivity, leading to the formation of imidazoline derivatives . Additionally, thiourea derivatives can act as CSAs in the enantiodiscrimination of amino acid derivatives, where their interaction with substrates is mediated by base additives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. For instance, the presence of substituents such as trifluoromethyl groups can affect the compound's fungicidal activities, as seen in the bioassay results for N-(4-methylbenzamido)-N′-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea . The solubility of these compounds in organic solvents like CDCl3 can be enhanced with additives, which is crucial for their application as CSAs in NMR spectroscopy .
Scientific Research Applications
Synthesis and Biological Activities
Thioureas, including [(E)-2-methylpropylideneamino]thiourea derivatives, are vital sulfur and nitrogen-containing compounds recognized for their significant role in drug research and other biological activities. Studies have shown their importance in developing potential anticancer agents, where novel thiourea derivatives exhibit potent cytotoxicity against cancer cell lines, surpassing standard treatments like hydroxyurea in effectiveness Ruswanto et al., 2015. Similarly, research into N-benzoyl-N'-alkylthioureas and their metal complexes reveals significant antifungal activities, showcasing the potential for developing new antimicrobial agents Rafael del Campo et al., 2004.
Environmental and Industrial Applications
Beyond biomedical applications, thiourea derivatives have been investigated for their environmental and industrial significance. A green synthesis approach for 1,3-disubstituted thiourea derivatives highlights an environmentally friendly method that uses solar energy, reducing the reliance on hazardous substances like thiophosgene Priyanka P. Kumavat et al., 2013. Moreover, the use of thioureas as corrosion inhibitors for metals in acidic media demonstrates their potential to protect industrial materials, linking their chemical structure to their efficiency as inhibitors Muzaffer Özcan et al., 2004.
Catalytic Applications
In the realm of organic chemistry, thiourea derivatives, including [(E)-2-methylpropylideneamino]thiourea, have found applications as catalysts. They promote various chemical reactions, such as the highly enantioselective conjugate addition of ketones to nitroalkenes, demonstrating the broad applicability and versatility of thiourea-based catalysts in synthesizing enantiomerically enriched compounds Hongbing Huang & E. Jacobsen, 2006.
Safety And Hazards
Future Directions
Thiourea has been gaining increasing attention in the scientific community due to its fast reaction kinetics and less harmful nature . It has been used in the processes of obtaining drugs and is intensively used in organic synthesis . Future research may focus on the development of more sustainable methods for the synthesis and use of thiourea and its derivatives.
properties
IUPAC Name |
[(E)-2-methylpropylideneamino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S/c1-4(2)3-7-8-5(6)9/h3-4H,1-2H3,(H3,6,8,9)/b7-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGCVMPYARLSFM-XVNBXDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=N/NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430532 | |
Record name | NSC76187 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-2-methylpropylideneamino]thiourea | |
CAS RN |
21009-72-3 | |
Record name | NSC76187 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC76187 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOBUTYRALDEHYDE THIOSEMICARBAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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